N-(2-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonyl chloride, 2-methylbenzylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzoxazine compounds .
Scientific Research Applications
4-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methanesulfonyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 2-(Methanesulfonyl)-4-methyl-6-(4-methylphenyl)pyrimidine
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
4-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-13-7-3-4-8-14(13)11-19-18(21)17-12-20(25(2,22)23)15-9-5-6-10-16(15)24-17/h3-10,17H,11-12H2,1-2H3,(H,19,21) |
InChI Key |
MHMPMQMRQGZPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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